molecular formula C8H7NO4 B13117780 3-Carbamoyl-5-hydroxybenzoic acid CAS No. 1243392-81-5

3-Carbamoyl-5-hydroxybenzoic acid

Cat. No.: B13117780
CAS No.: 1243392-81-5
M. Wt: 181.15 g/mol
InChI Key: SQIJXSFKIAGDPU-UHFFFAOYSA-N
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Description

3-Carbamoyl-5-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid. This compound is characterized by the presence of a carbamoyl group (-CONH2) and a hydroxyl group (-OH) attached to a benzene ring. Hydroxybenzoic acids are known for their bioactive properties and are commonly found in various plants, fruits, and vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-5-hydroxybenzoic acid typically involves the introduction of the carbamoyl group and the hydroxyl group onto the benzene ring. One common method is the nitration of benzoic acid followed by reduction and subsequent hydrolysis to introduce the hydroxyl group. The carbamoyl group can be introduced through the reaction of the hydroxylated benzoic acid with phosgene or urea under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Carbamoyl-5-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-carbamoyl-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Carbamoyl-5-hydroxybenzoic acid is unique due to the presence of both a carbamoyl group and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties compared to other hydroxybenzoic acids .

Properties

CAS No.

1243392-81-5

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

3-carbamoyl-5-hydroxybenzoic acid

InChI

InChI=1S/C8H7NO4/c9-7(11)4-1-5(8(12)13)3-6(10)2-4/h1-3,10H,(H2,9,11)(H,12,13)

InChI Key

SQIJXSFKIAGDPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C(=O)N

Origin of Product

United States

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